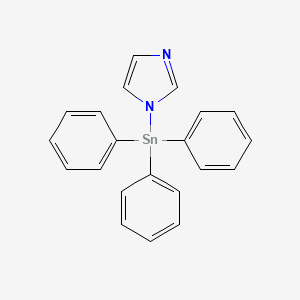
Imidazol-1-yl(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazol-1-yl(triphenyl)stannane is a compound that features an imidazole ring bonded to a triphenylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl(triphenyl)stannane typically involves the reaction of imidazole with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, facilitating its nucleophilic attack on the tin center. The reaction is typically conducted in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation or hydrolysis of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazol-1-yl(triphenyl)stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the imidazole nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The tin center in the triphenylstannane moiety can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coordination Chemistry: The imidazole ring can coordinate to metal centers, forming complexes that can be used in catalysis or as intermediates in organic synthesis.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the tin center can lead to the formation of triphenyltin oxide, while nucleophilic substitution can yield various imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Imidazol-1-yl(triphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s ability to coordinate to metal centers makes it useful in the study of metalloenzymes and metalloproteins.
Medicine: Research is ongoing into the potential use of tin-containing compounds in medicinal chemistry, including their potential as anticancer agents.
Industry: this compound can be used in the production of materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism by which imidazol-1-yl(triphenyl)stannane exerts its effects depends on the specific application. In coordination chemistry, the imidazole ring can donate electron density to metal centers, stabilizing metal complexes and facilitating catalytic reactions. In biological systems, the compound can interact with metal ions in metalloenzymes, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simple heterocyclic compound with a wide range of applications in chemistry and biology.
Triphenyltin Chloride: A tin-containing compound used in organic synthesis and as a precursor to other tin compounds.
Imidazol-2-yl(triphenyl)stannane: A similar compound with the imidazole ring bonded at a different position on the tin center.
Uniqueness
Imidazol-1-yl(triphenyl)stannane is unique due to the specific positioning of the imidazole ring on the tin center, which can influence its reactivity and coordination properties. This unique structure allows for specific interactions with metal centers and other nucleophiles, making it a valuable reagent in both organic synthesis and coordination chemistry.
Eigenschaften
CAS-Nummer |
35843-61-9 |
|---|---|
Molekularformel |
C21H18N2Sn |
Molekulargewicht |
417.1 g/mol |
IUPAC-Name |
imidazol-1-yl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C3H3N2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4-1;/h3*1-5H;1-3H;/q;;;-1;+1 |
InChI-Schlüssel |
JNNABWDLPQRDLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


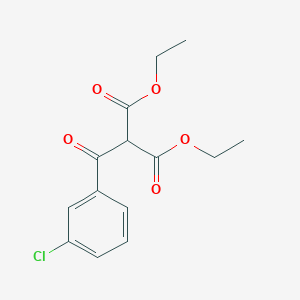
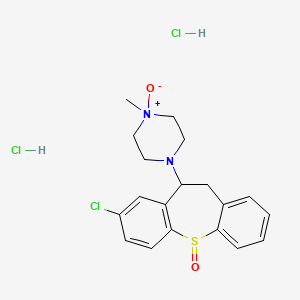

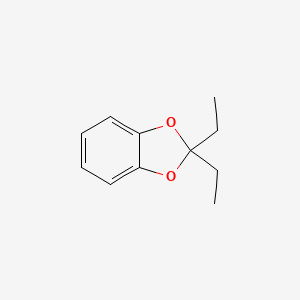
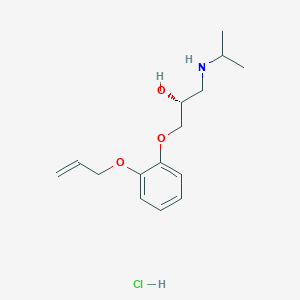
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
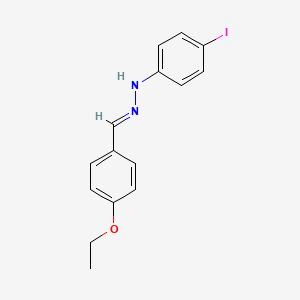
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
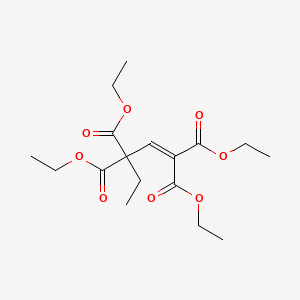
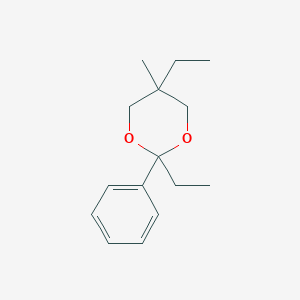
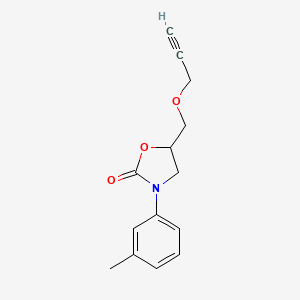
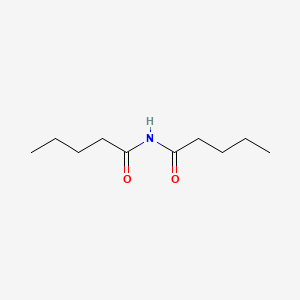

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
